molecular formula C23H30N4O B14975153 N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

Cat. No.: B14975153
M. Wt: 378.5 g/mol
InChI Key: PMROUASVLYTOKY-UHFFFAOYSA-N
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Description

N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a diketone or a diester.

    Introduction of the Phenyl Group: The phenyl group is introduced via a Friedel-Crafts acylation reaction.

    Formation of the Piperidine Ring: The piperidine ring is formed through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Coupling Reactions: The final step involves coupling the pyridazine and piperidine rings with the cycloheptyl group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like sodium azide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or azides.

Scientific Research Applications

N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Pyridazine Derivatives: Compounds like pyridazinone and pyridazine-based drugs.

    Piperidine Derivatives: Compounds such as piperine and other piperidine-based pharmaceuticals.

Uniqueness

N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide is unique due to its highly functionalized structure, which combines the properties of both pyridazine and piperidine rings. This unique combination allows for diverse chemical reactivity and potential biological activities, making it a valuable compound for various research applications.

Properties

Molecular Formula

C23H30N4O

Molecular Weight

378.5 g/mol

IUPAC Name

N-cycloheptyl-1-(6-phenylpyridazin-3-yl)piperidine-4-carboxamide

InChI

InChI=1S/C23H30N4O/c28-23(24-20-10-6-1-2-7-11-20)19-14-16-27(17-15-19)22-13-12-21(25-26-22)18-8-4-3-5-9-18/h3-5,8-9,12-13,19-20H,1-2,6-7,10-11,14-17H2,(H,24,28)

InChI Key

PMROUASVLYTOKY-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)C3=NN=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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